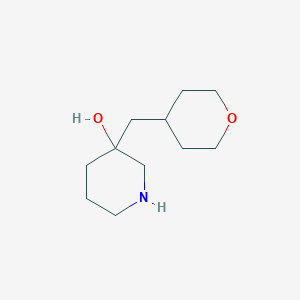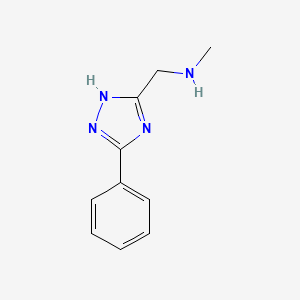
n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the phenyl and methylamine groups. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring. The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids. The methylamine group is then added through reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium may be employed to facilitate the reactions, and purification techniques like crystallization or chromatography are used to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Phenyl halides, phenylboronic acids, and other electrophiles or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms. They also exhibit diverse biological activities and are used in various applications.
Phenyltriazoles: Compounds with a phenyl group attached to the triazole ring, similar to n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine, but may have different substituents on the triazole ring.
Methylamine Derivatives: Compounds with a methylamine group attached to different heterocyclic rings, exhibiting various biological and chemical properties
Uniqueness
This compound is unique due to its specific combination of a triazole ring, phenyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H,12,13,14) |
Clave InChI |
JPLQZELVOBDEHF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC(=NN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


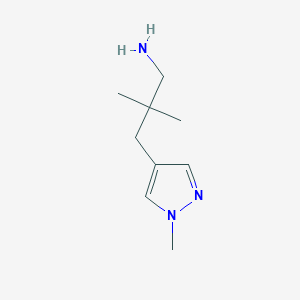
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
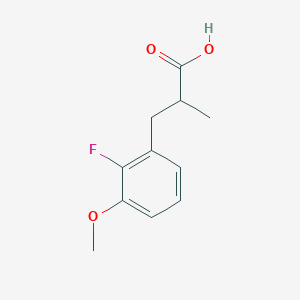
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
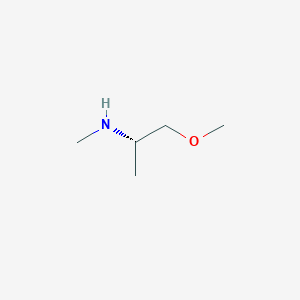

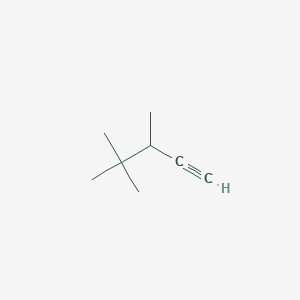


![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
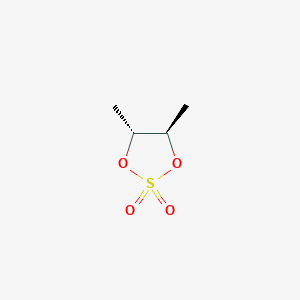
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
